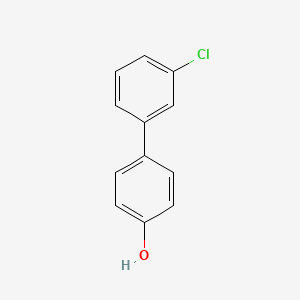

4-(3-Chlorophenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQLSFZHXNFEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560663 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126485-57-2 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-ol

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Products of aqueous chlorination of bisphenol A and their estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. apps.ecology.wa.gov [apps.ecology.wa.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Chlorophenyl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-(3-Chlorophenyl)phenol, a halogenated biphenyl of significant interest in medicinal chemistry and materials science. The document details a robust and efficient synthetic protocol centered around the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4] The guide is designed for researchers, scientists, and professionals in drug development, offering not only step-by-step experimental procedures but also the underlying scientific principles and rationale for the methodological choices. Emphasis is placed on ensuring scientific integrity through self-validating protocols and thorough analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of this compound

This compound belongs to the class of halogenated biphenyls, compounds that have garnered considerable attention in various scientific domains.[5][6] The presence of a chlorine atom on one of the phenyl rings introduces unique electronic and steric properties, significantly influencing the molecule's biological activity and material characteristics. Halogenated compounds are pivotal in drug discovery, where they can enhance binding affinity to target proteins, improve metabolic stability, and facilitate transport across biological membranes.[7][8][9] The biphenyl scaffold itself is a prevalent structural motif in a wide array of pharmaceuticals and functional materials. Therefore, the efficient and reliable synthesis of specifically substituted biphenyls like this compound is of paramount importance for advancing research in these fields.

Strategic Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the two phenyl rings is the critical step in the synthesis of this compound. Among the various methodologies available for this transformation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out due to its versatility, high functional group tolerance, and generally mild reaction conditions.[1][2][10]

Mechanistic Rationale

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10] The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor such as palladium(II) acetate or palladium(II) chloride.[11][12]

The catalytic cycle can be summarized as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an appropriately protected 4-halophenol or a haloarene that will be coupled with a phenol-containing boronic acid). This step forms a Pd(II) intermediate.[10]

-

Transmetalation: In the presence of a base, the organoboron compound (e.g., 3-chlorophenylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[13][14]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", pos="0,2!"]; oxidative_addition [label="Oxidative Addition", shape=plaintext, pos="0,1!"]; pd2_intermediate1 [label="Ar-Pd(II)Ln-X", fillcolor="#F1F3F4", pos="2,0!"]; transmetalation [label="Transmetalation", shape=plaintext, pos="1,-2!"]; pd2_intermediate2 [label="Ar-Pd(II)Ln-Ar'", fillcolor="#F1F3F4", pos="-2,0!"]; reductive_elimination [label="Reductive Elimination", shape=plaintext, pos="-1,2!"]; aryl_halide [label="Ar-X", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,2!"]; boronic_acid [label="Ar'-B(OH)2", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,-2!"]; base [label="Base", shape=oval, fillcolor="#FBBC05", fontcolor="#202124", pos="0,-3!"]; product [label="Ar-Ar'", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,2!"];

// Edges pd0 -> oxidative_addition [arrowhead=vee]; aryl_halide -> oxidative_addition [arrowhead=vee]; oxidative_addition -> pd2_intermediate1 [arrowhead=vee]; pd2_intermediate1 -> transmetalation [arrowhead=vee]; boronic_acid -> transmetalation [arrowhead=vee]; base -> transmetalation [style=dashed, arrowhead=none]; transmetalation -> pd2_intermediate2 [arrowhead=vee]; pd2_intermediate2 -> reductive_elimination [arrowhead=vee]; reductive_elimination -> pd0 [arrowhead=vee]; reductive_elimination -> product [arrowhead=vee]; } caption: "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

Selection of Starting Materials

A key strategic decision in designing the synthesis is the choice of coupling partners. For this compound, a logical approach involves the coupling of a phenol-containing fragment with a 3-chlorophenyl fragment. To prevent self-coupling and other side reactions of the acidic phenolic proton, it is often advantageous to use a protected phenol, such as 4-methoxyphenol. The methoxy group can be readily cleaved in a subsequent step to yield the desired phenol.

Therefore, a practical synthetic route involves the Suzuki coupling of 3-chlorophenylboronic acid with 1-bromo-4-methoxybenzene .

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Synthesis of 4-Methoxy-3'-chlorobiphenyl

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenylboronic acid (1.56 g, 10 mmol), 1-bromo-4-methoxybenzene (2.06 g, 11 mmol), and potassium carbonate (4.14 g, 30 mmol).

-

Solvent Addition: Add a mixture of toluene (60 mL) and water (15 mL). The biphasic solvent system is crucial for dissolving both the organic and inorganic reagents.

-

Degassing: Bubble argon gas through the stirred reaction mixture for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-95 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methoxy-3'-chlorobiphenyl as a white solid.

Demethylation to this compound

-

Reaction Setup: Dissolve the purified 4-methoxy-3'-chlorobiphenyl (e.g., 2.18 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1 M solution of boron tribromide (BBr₃) in dichloromethane (12 mL, 12 mmol) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by slowly adding water (20 mL) at 0 °C.

-

Workup: Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL), then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a crystalline solid.

dot graph "Experimental Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];

subgraph "cluster_synthesis" { label = "Synthesis of 4-Methoxy-3'-chlorobiphenyl"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; start_synthesis [label="Starting Materials:\n3-Chlorophenylboronic Acid\n1-Bromo-4-methoxybenzene\nK2CO3, Pd(PPh3)4"]; reaction_synthesis [label="Suzuki Coupling\nToluene/Water, Reflux, 12h"]; workup_synthesis [label="Aqueous Workup\n& Extraction"]; purification_synthesis [label="Column Chromatography"]; product_intermediate [label="4-Methoxy-3'-chlorobiphenyl"];

}

subgraph "cluster_demethylation" { label = "Demethylation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; start_demethylation [label="Intermediate & BBr3 in DCM"]; reaction_demethylation [label="Stir at RT, 4h"]; workup_demethylation [label="Quenching & Aqueous Workup"]; purification_demethylation [label="Recrystallization"]; final_product [label="this compound"];

}

product_intermediate -> start_demethylation; } caption: "Overall experimental workflow for the synthesis of this compound."

Comprehensive Characterization

Thorough characterization of the final product is essential to confirm its identity, purity, and structure.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The coupling patterns (doublets, triplets, etc.) provide information about the substitution pattern on the phenyl rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing further evidence for the presence of a chlorine atom.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for assessing the purity of the final compound.[15] A reversed-phase HPLC method can be developed to separate the product from any remaining starting materials or byproducts.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for purity analysis and to identify any volatile impurities.[16]

Physical Properties

The melting point of the purified this compound should be determined and compared to literature values to provide a preliminary indication of its purity.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~9.6 (s, 1H, OH), 7.2-7.8 (m, 8H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~115-160 (aromatic carbons) |

| HRMS (ESI) m/z | Calculated for C₁₂H₉ClO [M-H]⁻, found value should be within ± 5 ppm |

| Melting Point | To be determined experimentally and compared with literature |

| HPLC Purity | >98% |

Conclusion

This technical guide has outlined a reliable and well-documented methodology for the synthesis and characterization of this compound. The use of the Suzuki-Miyaura cross-coupling reaction provides an efficient means to construct the core biphenyl structure. The detailed experimental protocols and characterization techniques described herein serve as a valuable resource for researchers in medicinal chemistry, drug development, and materials science, enabling the reproducible synthesis of this important halogenated biphenyl for further investigation and application. The principles and practices detailed in this guide underscore the importance of a rigorous and well-reasoned approach to modern synthetic chemistry.

References

-

PrepChem. Preparation of 4-chlorophenol. Available from: [Link]

-

Wikipedia. 4-Chlorophenol. Available from: [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

- Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Reddit. Mechanism of a Suzuki coupling reaction : r/Chempros. Available from: [Link]

-

PubChem. 4-Chlorophenol. Available from: [Link]

- Google Patents. US3484491A - Method for manufacturing para-chlorophenol.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

- Google Patents. US3705203A - Method for purifying biphenyl.

-

SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Available from: [Link]

-

Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

-

ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available from: [Link]

-

PubMed. Purification of polybrominated biphenyl congeners. Available from: [Link]

-

National Institutes of Health. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Available from: [Link]

-

Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available from: [Link]

- Google Search. Role of palladium catalyst in cross-coupling reactions.

-

ResearchGate. Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl 3. Available from: [Link]

-

NIST. Phenol, 4-chloro-3-methyl-. Available from: [Link]

-

National Institutes of Health. Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum. Available from: [Link]

-

ResearchGate. Halogenated Biphenyls. Available from: [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

- Google Patents. CN101045670A - Process for purifying biphenyl.

-

BMRB. bmse000461 4-Chlorophenol. Available from: [Link]

-

ResearchGate. Monitoring of Polychlorinated Biphenyls in Surface Water Using Liquid Extraction, GC/MS, and GC/ECD. Available from: [Link]

-

ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Available from: [Link]

-

Studylib. Biphenyl Purification: Chromatography Lab. Available from: [Link]

-

ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into.... Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

-

Oxford Academic. Halogenated Biphenyl Transport by Blood Components. Available from: [Link]

-

LCGC International. Determination of Polychlorinated Biphenyls in Water Samples Using a Needle Trap Device Combined with Gas Chromatography. Available from: [Link]

-

ResearchGate. Model biphenyl reaction. Available from: [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

-

mzCloud. 4 Chlorophenol. Available from: [Link]

-

IntechOpen. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Available from: [Link]

-

Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. scielo.br [scielo.br]

- 16. documents.thermofisher.com [documents.thermofisher.com]

4-(3-Chlorophenyl)phenol chemical structure and IUPAC name

An In-depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 3'-Chloro-[1,1'-biphenyl]-4-ol, a halogenated biphenylol of significant interest in synthetic and medicinal chemistry. Biphenyl scaffolds are prevalent in pharmaceuticals and advanced materials, and understanding the specific properties and synthesis of substituted analogues like the topic compound is crucial for the development of novel molecular entities. This document details the precise chemical identity, physicochemical properties, a robust synthetic pathway via Suzuki-Miyaura cross-coupling with mechanistic insights, and essential safety and handling protocols. The information herein is curated to support researchers in leveraging this compound as a key building block or active scaffold in drug discovery and materials science.

Chemical Identity and Structure

The nomenclature for substituted biphenyls can be complex. The topic compound, commonly known as 4-(3-Chlorophenyl)phenol, is more precisely defined under IUPAC nomenclature to avoid ambiguity. The primary chemical identifiers are consolidated below.

Table 1: Chemical Identifiers for 3'-Chloro-[1,1'-biphenyl]-4-ol

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3'-Chloro-[1,1'-biphenyl]-4-ol | Inferred from[1] |

| Common Name | This compound | User Topic |

| CAS Number | 92-04-6 | [2] |

| Molecular Formula | C₁₂H₉ClO | [2] |

| Molecular Weight | 204.65 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)O |

| InChI Key | InChI=1S/C12H9ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H | Inferred from[3] |

The structure consists of a biphenyl core where one phenyl ring is substituted with a hydroxyl group at the 4-position (para), and the second phenyl ring is substituted with a chlorine atom at the 3'-position (meta).

Caption: Figure 1: 2D structure of 3'-Chloro-[1,1'-biphenyl]-4-ol.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability. The table below summarizes key calculated properties for 3'-Chloro-[1,1'-biphenyl]-4-ol.

Table 2: Physicochemical Data for 3'-Chloro-[1,1'-biphenyl]-4-ol

| Property | Value | Unit | Source |

|---|---|---|---|

| Normal Melting Point (T_fus) | 432.00 | K (158.85 °C) | [4] |

| Normal Boiling Point (T_boil) | 650.35 | K (377.2 °C) | [4] |

| Octanol/Water Partition Coeff. (logP) | 3.713 | - | [4] |

| Water Solubility (log_10_WS) | -4.31 | mol/L | [4] |

| Enthalpy of Fusion (Δ_fus_H°) | 24.51 | kJ/mol | [4] |

| Enthalpy of Vaporization (Δ_vap_H°) | 64.92 | kJ/mol | [4] |

| McGowan's Characteristic Volume (McVol) | 150.530 | ml/mol |[4] |

Synthesis and Mechanistic Insights

The formation of the C-C bond between the two aryl rings is the central challenge in synthesizing biphenyl derivatives. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method, offering high yields, functional group tolerance, and mild reaction conditions.[5][6]

Retrosynthetic Analysis & Strategy

A reliable synthetic route involves the coupling of an arylboronic acid with an aryl halide. For 3'-Chloro-[1,1'-biphenyl]-4-ol, two primary disconnections are viable. A highly effective strategy is to couple (4-methoxyphenyl)boronic acid with 1-bromo-3-chlorobenzene. The methoxy group serves as a robust protecting group for the phenol, preventing unwanted side reactions and deactivation of the catalyst. The final product is obtained after a straightforward deprotection step.

Causality of Reagent Selection

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium(0) complex is the active catalyst. It undergoes oxidative addition into the aryl-halide bond (C-Br), a critical first step in the catalytic cycle. The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the subsequent steps.[7]

-

Base (e.g., Na₂CO₃, K₃PO₄): The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which then efficiently transfers its aryl group to the palladium center.

-

Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is often used. Toluene solubilizes the organic starting materials and the catalyst, while the aqueous phase dissolves the inorganic base, allowing the crucial boronate formation to occur at the interface.

Experimental Protocol: Suzuki-Miyaura Coupling

Step A: Synthesis of 3-Chloro-4'-methoxy-1,1'-biphenyl

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-3-chlorobenzene (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

-

Add degassed toluene as the solvent to achieve a substrate concentration of approximately 0.2 M.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired methoxy-protected biphenyl.

Step B: Demethylation to 3'-Chloro-[1,1'-biphenyl]-4-ol

-

Dissolve the purified 3-chloro-4'-methoxy-1,1'-biphenyl from Step A in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add boron tribromide (BBr₃) (1.2 eq, typically as a 1M solution in DCM) dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization or flash chromatography to yield pure 3'-Chloro-[1,1'-biphenyl]-4-ol.

Caption: Figure 2: A two-step synthesis of the target compound.

Spectroscopic Characterization

Confirmation of the final structure and assessment of its purity requires standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (approx. 6.8-7.6 ppm). The protons on the phenol-containing ring will appear as two distinct doublets (AA'BB' system), while the protons on the chloro-substituted ring will present as four separate multiplets due to the meta-chlorine substituent breaking the ring's symmetry. A broad singlet corresponding to the phenolic -OH proton will also be present, which will disappear upon D₂O exchange.

-

¹³C NMR Spectroscopy: The carbon NMR will display 12 distinct signals for the 12 unique carbon atoms in the biphenyl framework, confirming the asymmetry of the molecule.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3200-3500 cm⁻¹, C-O stretching around 1200 cm⁻¹, aromatic C=C stretching around 1500-1600 cm⁻¹, and a C-Cl stretch in the 700-800 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion (M⁺) peak at m/z 204. A characteristic (M+2)⁺ peak at m/z 206 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.[3]

Applications in Drug Discovery

The 3'-chloro-[1,1'-biphenyl]-4-ol scaffold is a valuable starting point for drug discovery programs for several reasons:

-

Structural Motif: The biphenyl unit provides a semi-rigid backbone ideal for orienting functional groups to interact with biological targets. The hydroxyl group can act as a critical hydrogen bond donor or acceptor.

-

Metabolic Stability: The chlorine atom can block a potential site of metabolic oxidation, thereby increasing the half-life of a potential drug candidate.

-

Modulation of Physicochemical Properties: The chloro- and hydroxyl-substituents allow for fine-tuning of properties like lipophilicity (LogP) and acidity (pKa), which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Intermediate for API Synthesis: This compound serves as a key intermediate for more complex molecules, including potential kinase inhibitors, receptor modulators, and anti-infective agents.[8]

Safety and Handling

As a chlorinated aromatic compound, 3'-Chloro-[1,1'-biphenyl]-4-ol requires careful handling in a laboratory setting.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its environmental toxicity (H411), it should not be released into drains or the environment.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2757426, 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride." PubChem. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 16322, 3-Chlorobiphenyl." PubChem. Available at: [Link]

-

Cheméo. "Chemical Properties of 1,1'-Biphenyl-4-ol, 3'-chloro-." Cheméo. Available at: [Link]

-

National Institute of Standards and Technology. "1,1'-Biphenyl, 4-chloro-." NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 134445, 2-Chloro-(1,1'-biphenyl)-4,4'-diol." PubChem. Available at: [Link]

-

National Institute of Standards and Technology. "1,1'-Biphenyl, 3-chloro-4-methoxy-." NIST Chemistry WebBook. Available at: [Link]

-

University of the Witwatersrand. "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." Wits WiredSpace. Available at: [Link]

-

Raza, A., et al. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information. "General experimental details." Available at: [Link]

-

ResearchGate. "Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory." ResearchGate. Available at: [Link]

- Google Patents. "Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof." Google Patents.

Sources

- 1. 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride | C12H11Cl2N | CID 2757426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 92-04-6|3-Chloro-[1,1'-biphenyl]-4-ol|BLD Pharm [bldpharm.com]

- 3. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]

- 4. 1,1'-Biphenyl-4-ol, 3'-chloro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 4-(3-Chlorophenyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 4-(3-Chlorophenyl)phenol, a substituted phenolic compound, presents a molecular structure that suggests a nuanced solubility profile across various organic solvents. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes established principles of solubility, outlines detailed experimental protocols, and offers insights into the practical applications of such data in the pharmaceutical sciences. By leveraging knowledge of structurally related compounds and established methodologies, this guide empowers researchers to systematically approach the solubility characterization of this compound and similar molecules.

Introduction: The Significance of Solubility in Drug Development

Phenolic compounds are a recurring and significant structural motif in a vast number of natural products and approved small-molecule pharmaceuticals.[1][2] Their ability to engage in hydrogen bonding and other intermolecular interactions profoundly influences their physicochemical properties, including solubility. This compound, as a member of this class, is of interest as a potential intermediate or API in drug development. The solubility of this compound in organic solvents is a fundamental parameter that governs:

-

Feasibility of Synthesis and Purification: The selection of appropriate solvents is crucial for reaction chemistry, crystallization, and isolation of the pure compound.

-

Formulation Development: Creating stable and effective dosage forms, such as oral solutions, injectables, or topical preparations, is critically dependent on understanding the API's solubility in various excipients and solvent systems.

-

Bioavailability: For oral and other routes of administration, the dissolution rate of an API, which is directly related to its solubility, is often the rate-limiting step for absorption into the systemic circulation.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a robust experimental framework for its determination, and discuss the interpretation and application of the resulting data.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For this compound, the key molecular features influencing its solubility are:

-

The Phenolic Hydroxyl Group: This group is a potent hydrogen bond donor and acceptor, favoring interactions with polar protic and aprotic solvents.

-

The Biphenyl-like Structure: The two aromatic rings contribute to a significant nonpolar surface area, promoting solubility in solvents with some aromatic or nonpolar character through van der Waals forces and potential π-π stacking interactions.

-

The Chlorine Substituent: The electronegative chlorine atom introduces a dipole moment and can participate in dipole-dipole interactions, while also slightly increasing the lipophilicity of the molecule.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like alcohols (methanol, ethanol) where hydrogen bonding can occur.[3] Ethers and ketones are also likely to be good solvents.[4]

-

Moderate Solubility: Expected in solvents of intermediate polarity, such as ethyl acetate.

-

Low Solubility: Expected in nonpolar aliphatic hydrocarbons like hexane and cyclohexane, where the polar hydroxyl group would be energetically disfavored.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[3] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol: Shake-Flask Method

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.45 µm, compatible with the chosen solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[5][6][7][8]

-

Calculation: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Hypothetical Solubility of this compound at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Hypothetical Solubility (mg/mL) |

| Polar Protic | Methanol | High | > 100 |

| Ethanol | High | > 100 | |

| Polar Aprotic | Acetone | High | > 100 |

| Acetonitrile | Moderate | 50-100 | |

| Dimethylformamide | Very High | > 200 | |

| Ester | Ethyl Acetate | Moderate | 50-100 |

| Ether | Tetrahydrofuran | High | > 100 |

| Nonpolar | Hexane | Low | < 1 |

Interpretation of Results:

The hypothetical data in Table 1 illustrates the expected trend of high solubility in polar solvents capable of hydrogen bonding and lower solubility in nonpolar solvents. Deviations from this trend can provide valuable insights into the specific intermolecular interactions that dominate the dissolution of this compound in a particular solvent. For instance, a surprisingly high solubility in a solvent like tetrahydrofuran could indicate the importance of dipole-dipole interactions in addition to hydrogen bonding.

Practical Applications in Drug Development

The solubility data for this compound has direct implications for several stages of the drug development process.

Preformulation Studies

Solubility data is a cornerstone of preformulation, where the physicochemical properties of a drug candidate are characterized to inform downstream development. This data helps in:

-

Salt and Polymorph Screening: Identifying salt forms or crystalline polymorphs with improved solubility and stability.

-

Excipient Compatibility: Selecting suitable co-solvents, surfactants, and other excipients for liquid formulations.

Process Chemistry

In process chemistry, knowledge of solubility is essential for:

-

Reaction Solvent Selection: Choosing a solvent that not only facilitates the desired chemical transformation but also allows for efficient product isolation.

-

Crystallization Process Design: Developing robust crystallization protocols to control particle size, morphology, and purity.

Visualizing the Role of Solubility in Formulation

Caption: The central role of solubility data in formulation development.

Conclusion

References

-

Studies on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

4-Chlorophenol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2015). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

4-Chloro-3-(chloromethyl)phenol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Chromatographic Determination of Chlorophenols. (2006). Journal of the Chemical Society of Pakistan. Retrieved January 22, 2026, from [Link]

-

Aqueous Solubility of Some Natural Phenolic Compounds. (2010). Journal of Chemical & Engineering Data. Retrieved January 22, 2026, from [Link]

-

4-Chlorophenol. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

4-Chlorophenol. (n.d.). Solubility of Things. Retrieved January 22, 2026, from [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

-

Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2014). Scientific Research Publishing. Retrieved January 22, 2026, from [Link]

-

Commercially Important Chlorinated Phenols. (2022). Encyclopedia.pub. Retrieved January 22, 2026, from [Link]

-

Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. (2021). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

Chemical determination of phenolic compounds. (n.d.). PROMETHEUS – Protocols. Retrieved January 22, 2026, from [Link]

-

Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (2000). U.S. Environmental Protection Agency. Retrieved January 22, 2026, from [Link]

-

4-amino-3-chlorophenol. (n.d.). ChemSynthesis. Retrieved January 22, 2026, from [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF Public Access Repository. Retrieved January 22, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 8. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-(3-Chlorophenyl)phenol

This guide provides an in-depth analysis of the spectral data for 4-(3-Chlorophenyl)phenol, a substituted biphenyl of interest in pharmaceutical and materials science research. As a molecule with distinct electronic and structural features arising from its substituted aromatic rings, a comprehensive understanding of its spectral signature is crucial for its identification, characterization, and application. This document synthesizes predicted spectral data based on established principles of spectroscopy and data from analogous compounds, offering a robust framework for researchers.

Introduction to this compound

This compound, with the molecular formula C₁₂H₉ClO, is a biphenyl derivative featuring a hydroxyl group on one phenyl ring and a chlorine atom on the other. This substitution pattern breaks the symmetry of the biphenyl core, leading to a unique and interpretable set of spectral data. The presence of the phenolic hydroxyl group and the chloro-substituent significantly influences the electronic distribution and, consequently, the chemical behavior and spectral properties of the molecule. Understanding these properties is paramount for its application in areas such as the synthesis of novel polymers, pharmaceutical intermediates, and agrochemicals.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering insights into its structural stability.

Predicted Mass Spectrum:

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 204 and 206.

| Predicted Fragment | m/z (for ³⁵Cl) | Significance |

| [C₁₂H₉ClO]⁺ | 204 | Molecular Ion (M⁺) |

| [C₁₂H₉³⁷ClO]⁺ | 206 | Isotopic Molecular Ion (M+2) |

| [C₁₂H₈O]⁺ | 168 | Loss of HCl |

| [C₁₁H₈Cl]⁺ | 187 | Loss of OH |

| [C₆H₅O]⁺ | 93 | Cleavage of the biphenyl bond |

| [C₆H₄Cl]⁺ | 111 | Cleavage of the biphenyl bond |

Fragmentation Pathway:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, initiated by the ionization of the molecule. The primary fragmentation events are hypothesized to be the cleavage of the C-Cl and C-O bonds, as well as the bond connecting the two phenyl rings.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy Analysis

The infrared spectrum of this compound will display characteristic absorption bands corresponding to its specific functional groups and aromatic structures.

| Frequency Range (cm⁻¹) | Vibration | Description |

| 3200-3600 | O-H stretch | Broad and strong, indicative of the phenolic hydroxyl group and intermolecular hydrogen bonding. |

| 3000-3100 | Aromatic C-H stretch | Medium to weak sharp peaks. |

| 1500-1600 | Aromatic C=C stretch | Multiple medium to strong sharp peaks, characteristic of the aromatic rings. |

| ~1200 | C-O stretch | Strong absorption from the phenol C-O bond. |

| 1000-1100 | C-Cl stretch | Medium to strong absorption. |

| 690-900 | Aromatic C-H out-of-plane bend | Bands in this region can provide information about the substitution patterns of the aromatic rings. |

The broadness of the O-H stretching band is a key diagnostic feature for the presence of the hydroxyl group and is a direct consequence of hydrogen bonding in the solid or neat state.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons on both rings, as well as a characteristic signal for the phenolic proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenolic OH | 4.5-5.5 | Broad Singlet | 1H |

| Aromatic H (ortho to OH) | 6.8-7.0 | Doublet | 2H |

| Aromatic H (meta to OH) | 7.2-7.4 | Doublet | 2H |

| Aromatic H (on chlorophenyl ring) | 7.1-7.5 | Multiplet | 4H |

Note: The exact chemical shifts and coupling patterns for the protons on the 3-chlorophenyl ring will be complex due to their meta and ortho relationships to the chlorine and the other phenyl ring.

¹³C NMR Spectroscopy

Due to the lack of symmetry, the ¹³C NMR spectrum of this compound is expected to show 12 distinct signals for the 12 aromatic carbon atoms.

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | 155-160 |

| C-Cl | 133-136 |

| Quaternary C (ipso to other ring) | 138-142 |

| Aromatic C-H | 115-135 |

The carbon atom attached to the electronegative oxygen of the hydroxyl group will be the most downfield-shifted carbon in the phenol ring.[2] Similarly, the carbon bonded to the chlorine atom will also experience a downfield shift.

Integrated Spectral Interpretation

The collective analysis of MS, IR, and NMR data provides unambiguous confirmation of the structure of this compound.

-

Mass Spectrometry confirms the molecular weight of 204/206 g/mol and the presence of one chlorine atom.

-

Infrared Spectroscopy identifies the key functional groups: a phenolic O-H, aromatic C-H, aromatic C=C, a C-O bond, and a C-Cl bond.

-

¹H and ¹³C NMR Spectroscopy elucidate the connectivity of the atoms, showing the presence of two distinct substituted phenyl rings and confirming the substitution pattern.

The following workflow diagram illustrates the logical process of structural elucidation using these techniques.

Caption: Integrated workflow for the structural elucidation of this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid sample such as this compound.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC-MS Instrument Setup:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Data Acquisition: Inject 1 µL of the sample solution into the GC-MS. Acquire data over a mass range of m/z 40-400.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Accessory: ATR

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition: Record the background spectrum of the clean ATR crystal. Then, apply the sample and record the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds.

-

-

Data Acquisition (¹H NMR): Shim the magnetic field and tune the probe. Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Instrument Setup (¹³C NMR):

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Acquisition (¹³C NMR): Acquire the FID and process it similarly to the ¹H NMR spectrum.

References

-

PubChem. 4-Chlorophenol. [Link]

-

Doc Brown's Chemistry. Infrared Spectrum of Phenol. [Link]

-

Doc Brown's Chemistry. C-13 NMR Spectrum of Phenol. [Link]

Sources

- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

biological activity of chlorinated biphenyl phenols

An In-Depth Technical Guide to the Biological Activity of Chlorinated Biphenyl Phenols (Hydroxylated PCBs)

Executive Summary

Polychlorinated biphenyls (PCBs) are persistent organic pollutants whose toxicity has been extensively studied.[1] However, their metabolites, particularly chlorinated biphenyl phenols—more commonly known as hydroxylated PCBs (OH-PCBs)—are now recognized as a distinct class of environmental contaminants with unique and often more potent biological activities.[2] These compounds are formed in biota through the metabolic action of cytochrome P-450 monooxygenases on parent PCBs.[3][4][5] This guide provides a comprehensive technical overview of the biological activities of OH-PCBs, focusing on their mechanisms of action, the structure-activity relationships that govern their effects, and the state-of-the-art methodologies required for their investigation. We will delve into their roles as endocrine disruptors, neurotoxicants, and activators of critical signaling pathways, providing field-proven insights and detailed experimental protocols to empower researchers in this critical area of toxicology and drug development.

The Genesis of Concern: Biotransformation of PCBs to OH-PCBs

The biological activity of OH-PCBs cannot be understood without first appreciating their origin. Parent PCBs, particularly those with fewer chlorine atoms, are susceptible to metabolic attack.[3][4] The primary route of metabolism is oxidation catalyzed by cytochrome P-450 (CYP) enzymes, which introduces a hydroxyl group onto the biphenyl skeleton.[3][4] This transformation is not a detoxification step; rather, it often creates metabolites with enhanced biological activity and different toxicological profiles compared to the parent congeners.

Once formed, these phenolic metabolites can undergo further biotransformation. Phase II metabolism can lead to the formation of water-soluble conjugates, such as sulfates and glucuronides, facilitating excretion.[3] Alternatively, OH-PCBs can be further oxidized to form highly reactive semi-quinones or quinones.[3] These electrophilic species can covalently bind to essential macromolecules like DNA and proteins, representing a significant mechanism of genotoxicity.[3][4]

The causality behind studying these metabolites is clear: their increased polarity and structural similarity to endogenous molecules, like steroid hormones, allow them to interact with biological systems in ways that the more lipophilic parent PCBs cannot.

Caption: Metabolic fate of Polychlorinated Biphenyls (PCBs).

Mechanisms of Biological Action and Key Experimental Protocols

The diverse biological effects of OH-PCBs stem from their ability to interfere with multiple cellular signaling pathways. Their activity is highly dependent on their specific structure, including the number and position of chlorine atoms and the location of the hydroxyl group.[6][7][8][9]

Endocrine Disruption: Mimicking and Antagonizing Hormones

One of the most significant concerns regarding OH-PCBs is their capacity to disrupt endocrine systems.[2][10] Their phenolic structure allows them to mimic endogenous hormones, particularly estrogen, and interact with nuclear receptors.

-

Mechanism: OH-PCBs can bind to estrogen receptors (ERα and ERβ), acting as either agonists (mimicking estrogen) or antagonists (blocking it). This can lead to inappropriate activation or inhibition of estrogen-responsive genes, disrupting reproductive health and development. Lower-chlorinated OH-PCBs, in particular, have been shown to exhibit significant estrogenic activity.[3][4]

-

Causality of Experimental Choice: To assess endocrine-disrupting potential, a tiered approach is necessary. A simple binding assay can show affinity, but a cell-based reporter assay is required to determine functional consequence (agonism vs. antagonism). This provides a more biologically relevant and self-validating system, as a compound that binds but elicits no response is functionally different from one that binds and activates transcription.

Caption: OH-PCB interference with estrogen receptor signaling.

Protocol 1: In Vitro Estrogen Receptor (ER) Transcriptional Activation Assay

This protocol assesses the ability of OH-PCBs to function as ER agonists or antagonists using a mammalian cell line (e.g., T47D) stably transfected with an estrogen-responsive luciferase reporter plasmid.

I. Principle: Cells containing an Estrogen Response Element (ERE) linked to a luciferase reporter gene are exposed to test compounds. ER agonists will bind to the endogenous ER, activate it, and induce the expression of luciferase. Antagonists will compete with a known agonist (e.g., 17β-estradiol) for ER binding, leading to a reduction in luciferase expression.

II. Materials:

-

T47D-KBluc cell line (or similar ER-positive line with ERE-luciferase reporter)

-

Cell Culture Medium: RPMI 1640, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Hormone-Stripped Medium: Phenol red-free RPMI, 10% charcoal-stripped FBS.

-

Test Compounds: OH-PCB congeners dissolved in DMSO.

-

Positive Control (Agonist): 17β-estradiol (E2).

-

Positive Control (Antagonist): Tamoxifen or Fulvestrant.

-

Luciferase Assay Reagent (e.g., Bright-Glo™).

-

White, opaque 96-well cell culture plates.

-

Luminometer.

III. Step-by-Step Methodology:

-

Cell Plating:

-

Culture T47D-KBluc cells in standard medium.

-

Two days before the assay, switch cells to hormone-stripped medium to reduce background estrogenic activity.

-

Trypsinize and seed 20,000 cells/well into a 96-well plate in 100 µL of hormone-stripped medium. Incubate for 24 hours (37°C, 5% CO₂).

-

-

Compound Dosing (Agonist Mode):

-

Prepare serial dilutions of OH-PCBs and E2 in hormone-stripped medium. The final DMSO concentration should not exceed 0.1%.

-

Remove plating medium from cells and add 100 µL of the dosing solutions. Include a vehicle control (0.1% DMSO) and a full E2 dose-response curve.

-

Incubate for 24 hours.

-

-

Compound Dosing (Antagonist Mode):

-

Prepare serial dilutions of OH-PCBs and antagonist controls.

-

Prepare a solution of E2 at its EC₈₀ concentration (determined from the agonist assay).

-

Co-expose cells by adding 50 µL of the OH-PCB/antagonist dilution and 50 µL of the EC₈₀ E2 solution to each well.

-

Include controls: vehicle only, E2 only, and E2 + positive antagonist.

-

Incubate for 24 hours.

-

-

Luciferase Measurement:

-

Equilibrate the plate and luciferase reagent to room temperature.

-

Add 100 µL of luciferase reagent to each well.

-

Place on a plate shaker for 5 minutes to ensure complete cell lysis.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data by setting the vehicle control to 0% activity and a maximal E2 response to 100% activity.

-

Plot the dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.

-

Neurotoxicity: An Emerging Threat to Glial Cells

Emerging evidence indicates that the nervous system is a key target for OH-PCBs. Unlike many parent PCBs, these metabolites can directly induce cytotoxicity in neural cell types.

-

Mechanism: Studies have shown that astrocytes are particularly sensitive targets.[6] The exact mechanism is multifaceted, but it involves disruption of cellular metabolism and loss of membrane integrity. The toxicity is structure-dependent, with the position and number of chlorine atoms being critical determinants of the toxic outcome.[6][9]

-

Causality of Experimental Choice: A comprehensive assessment of cytotoxicity requires at least two distinct assays. The MTT assay measures the activity of mitochondrial reductases, providing an indication of metabolic viability.[6] However, a compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells), which would also result in a lower MTT signal. Therefore, the Lactate Dehydrogenase (LDH) assay is used as a confirmatory, orthogonal method.[6] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, making it a direct marker of cell death.[6] Using both provides a self-validating system to distinguish between reduced metabolic activity and overt cell lysis.

Caption: Dual cytotoxicity assessment workflow.

Protocol 2: Cytotoxicity Assessment in C6 Glioma Cells via MTT and LDH Assays

This protocol provides a method to evaluate the cytotoxic effects of OH-PCBs on a common astrocyte model cell line.

I. Principle: This dual-assay approach measures cell viability (MTT) and cell death (LDH) in parallel wells or sequentially from the same well. The MTT assay quantifies the conversion of yellow tetrazolium salt to purple formazan crystals by metabolically active cells. The LDH assay quantifies the amount of LDH released from damaged cells into the supernatant.

II. Materials:

-

C6 glioma cell line.

-

Cell Culture Medium: F-12K Medium, with 2.5% FBS and 15% Horse Serum.

-

Test Compounds: OH-PCBs dissolved in DMSO.

-

Positive Control: Triton X-100 (1% solution for maximum LDH release).

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization Buffer: DMSO or 0.01 M HCl in 10% SDS solution.

-

LDH Assay Kit (e.g., CytoTox 96®).

-

Clear 96-well cell culture plates.

-

Spectrophotometer (plate reader).

III. Step-by-Step Methodology:

-

Cell Plating:

-

Seed 10,000 C6 cells/well into a 96-well plate in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Dosing:

-

Prepare serial dilutions of OH-PCBs in culture medium.

-

Remove plating medium and add 100 µL of dosing solutions.

-

Include a vehicle control (DMSO, ≤0.1%) and a positive control for cell death (e.g., a known toxicant or Triton X-100 for the LDH max control).

-

Incubate for 24, 48, or 72 hours as determined by experimental goals.

-

-

LDH Assay (Performed First):

-

Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate. Be careful not to disturb the attached cells.

-

Add 50 µL of the LDH assay reagent to each well of the new plate.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution.

-

Measure absorbance at 490 nm.

-

-

MTT Assay (Performed on Remaining Cells):

-

To the original plate containing the remaining 50 µL of medium and cells, add 15 µL of MTT reagent.

-

Incubate for 4 hours at 37°C. Viable cells will form purple formazan crystals.

-

Carefully remove the medium.

-

Add 100 µL of solubilization buffer (DMSO) to each well to dissolve the crystals.

-

Mix thoroughly on a plate shaker.

-

Measure absorbance at 570 nm.

-

-

Data Analysis:

-

LDH: Calculate percent cytotoxicity relative to the maximum LDH release control (Triton X-100 treated cells).

-

MTT: Calculate percent viability relative to the vehicle control cells.

-

Plot dose-response curves and determine the LC₅₀ (Lethal Concentration) from the LDH data and the IC₅₀ (Inhibitory Concentration) from the MTT data.

-

Structure-Activity Relationships (SAR): Decoding Toxicity

The biological activity of OH-PCBs is not uniform across all congeners. A clear SAR exists, allowing for the prediction of toxic potential based on molecular structure. Understanding this relationship is paramount for risk assessment and for guiding research toward the most biologically relevant compounds.

| Structural Feature | Associated Biological Activity | Rationale & Causality | Supporting References |

| Lower Chlorination (1-3 Cl) | Estrogenic Activity: Often act as ER agonists. | The smaller size and specific conformation allow these molecules to fit into the ligand-binding pocket of the estrogen receptor, mimicking estradiol. | [3][4] |

| Higher Chlorination (≥4 Cl) | Anti-Estrogenic Activity, Increased Lipophilicity: Can act as ER antagonists and bioaccumulate more readily. | Increased steric hindrance from more chlorine atoms can prevent the conformational change in the ER required for agonist activity, leading to antagonism. Higher chlorination also increases lipophilicity.[6] | [4] |

| ortho-Chlorine Substitution | Non-Coplanar Structure: Generally lower "dioxin-like" activity. | Chlorine atoms at the ortho positions (2, 2', 6, 6') force the two phenyl rings to twist, preventing the flat, coplanar structure required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). | [7][8] |

| Meta- and para-Chlorine Substitution (No ortho-Cl) | Coplanar Structure, "Dioxin-like" Toxicity: High-affinity binding to the AhR, leading to induction of CYP1A enzymes. | A flat, planar structure is a key requirement for ligands of the AhR. These congeners are structural analogues of 2,3,7,8-TCDD (dioxin) and trigger the same toxic pathway. | [7][8] |

| Hydroxyl Group Position | Modulates Receptor Affinity & Metabolism: The position of the -OH group is critical for specific interactions, such as H-bonding within a receptor pocket, and determines susceptibility to Phase II metabolism. | A para-hydroxyl group, for example, can create a structure analogous to the phenolic A-ring of estradiol, enhancing ER binding. | [11] |

Analytical Methodologies: Detecting OH-PCBs in Complex Matrices

The investigation of OH-PCBs presents significant analytical challenges. There are potentially 837 mono-hydroxylated congeners alone, and the lack of commercially available analytical standards for most of them is a major bottleneck.[3][4][12]

The gold-standard analytical approach is Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) .[12]

-

Causality of Method Choice: GC provides the high-resolution separation needed to distinguish between structurally similar isomers. Mass spectrometry provides both the sensitivity required for trace-level detection and the selectivity to confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern. The tandem MS (MS/MS) capability adds another layer of specificity, which is crucial for confident identification in complex biological samples like serum or tissue extracts.[12]

Workflow for OH-PCB Analysis:

-

Sample Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate the analytes from the biological matrix (e.g., serum, liver tissue).

-

Cleanup: The extract is passed through columns (e.g., silica or Florisil) to remove interfering lipids and other compounds.

-

Derivatization: This is a critical step. The polar hydroxyl group makes OH-PCBs less volatile and prone to poor chromatographic performance. Therefore, the hydroxyl group is typically methylated (e.g., using diazomethane) to convert the OH-PCBs into their more volatile and stable methoxy-PCB (MeO-PCB) analogues.[12] This step is essential for enabling high-quality GC analysis.

-

GC-MS/MS Analysis: The derivatized extract is injected into the GC-MS/MS system. Separation is achieved on a capillary column, and detection is performed using the mass spectrometer, often in selected reaction monitoring (SRM) mode for maximum sensitivity and selectivity.[12]

-

Quantification: Quantification is performed using an internal standard method, often with stable isotope-labeled analogues of the target compounds. Due to the lack of standards, computational approaches and machine learning models are increasingly being used to predict retention times and mass spectral responses to aid in the tentative identification and semi-quantification of unknown OH-PCBs.[12]

Conclusion and Future Directions

Chlorinated biphenyl phenols are no longer a footnote in the study of their parent compounds; they are potent, biologically active molecules that warrant independent investigation. Their ability to disrupt endocrine signaling, induce neurotoxicity, and form reactive genotoxic intermediates highlights their significant risk to human and environmental health. The structure-activity relationships are well-defined enough to guide targeted research, yet the vast number of possible congeners means much work remains.

Future research must focus on:

-

Expanding the Library of Analytical Standards: Synthesis of more OH-PCB congeners is critical for accurate identification and quantification.

-

Investigating Complex Mixtures: Real-world exposures involve complex mixtures of PCBs and their metabolites. Understanding the synergistic or antagonistic effects of these mixtures is paramount.

-

Linking Biomarker Levels to Health Outcomes: Continued biomonitoring in human populations, coupled with robust epidemiological studies, is necessary to establish clear links between OH-PCB body burdens and disease states.

By employing the robust, mechanistically-grounded experimental and analytical approaches outlined in this guide, the scientific community can continue to unravel the complex toxicology of these metabolites and develop effective strategies for risk assessment and mitigation.

References

-

McKinney, J. A., & Waller, C. L. (1994). Polychlorinated biphenyls as hormonally active structural analogues. Environmental Health Perspectives, 102(3), 290–297. [Link]

-

Lehmler, H. J. (2015). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). Springer Science+Business Media. [Link]

-

Wu, Q., et al. (2022). Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples. eScholarship, University of California. [Link]

-

Kania, A., et al. (2021). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Chemical Research in Toxicology, 34(7), 1735-1747. [Link]

-

Stancheva, S. S., et al. (2021). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 26(16), 4987. [Link]

-

Rocca, C., et al. (2020). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. Toxics, 8(4), 89. [Link]

-

Safe, S., et al. (1985). PCBs: structure-function relationships and mechanism of action. Environmental Health Perspectives, 60, 47-56. [Link]

-

Safe, S. (1985). PCBs: structure-function relationships and mechanism of action. PubMed, National Institutes of Health. [Link]

-

Odhon, C., et al. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 15(11), 2566. [Link]

-

Ruiz, P., & Lacorte, S. (2012). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Reviews of Environmental Contamination and Toxicology, 219, 1-28. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1984). NIOSH Manual of Analytical Methods, 3rd ed., Vol. 1 & 2 with 1985 supplement. [Link]

-

Kania, A., et al. (2021). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Chemical Research in Toxicology. [Link]

-

Farthing, M. W. (1969). The biological action of chlorophenols. British Journal of Pharmacology, 35(2), 353P–354P. [Link]

-

Gore, A. C., et al. (2015). Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors. Hormones and Behavior, 76, 67-75. [Link]

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. [Link]

-

Buha Djordjevic, A., et al. (2021). Endocrine disrupting mechanisms of polychlorinated biphenyls. ResearchGate. [Link]

-

Eklund, A., et al. (2009). Structure-Activity Relationships for Hydroxylated Polychlorinated Biphenyls as Substrates and Inhibitors of Rat Sulfotransferases and Modification of These Relationships by Changes in Thiol Status. Toxicological Sciences, 112(1), 75–85. [Link]

-

U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA Office of Water. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PCBs: structure-function relationships and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships for Hydroxylated Polychlorinated Biphenyls as Substrates and Inhibitors of Rat Sulfotransferases and Modification of These Relationships by Changes in Thiol Status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Toxicological Profile of 4-(3-Chlorophenyl)phenol

Executive Summary

This technical guide provides a detailed toxicological profile of 4-(3-Chlorophenyl)phenol, a chlorinated phenolic compound. Given the limited direct data, this profile is constructed using a read-across methodology from structurally related chlorophenols. The document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, toxicokinetics, and toxicodynamics. The guide covers potential hazards, including acute toxicity, organ-specific effects, genotoxicity, carcinogenicity, and reproductive toxicity, supported by established experimental protocols and regulatory guidelines.

Introduction to this compound